molecular formula C21H25N3O5S B2748142 N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 954605-14-2

N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2748142
CAS No.: 954605-14-2
M. Wt: 431.51
InChI Key: RGSBXQRQWXHXHA-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is an intriguing compound, combining a complex structure with significant potential for various applications in chemistry, biology, medicine, and industry. The integration of multiple functional groups such as ethoxyphenyl, oxopyrrolidine, sulfamoyl, and acetamide underscores its versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis begins with the preparation of 1-(4-ethoxyphenyl)-5-oxopyrrolidine. The process typically involves the reaction of 4-ethoxybenzaldehyde with a nitrogen-containing precursor under controlled conditions, facilitating the formation of the oxopyrrolidine ring.

  • Formation of the Sulfamoyl Intermediate: : This intermediate then undergoes further reaction with a suitable sulfonamide reagent, adding the sulfamoyl group through a nucleophilic substitution mechanism.

  • Final Acetamide Addition: : The final step involves the introduction of the acetamide group. This is usually achieved by reacting the sulfamoyl intermediate with acetyl chloride or acetic anhydride, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide may employ catalytic methods to enhance reaction efficiency and yield. Flow chemistry techniques could also be used to allow for continuous production, improving scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the pyrrolidine ring or the ethoxyphenyl group.

  • Reduction: : It may be reduced at the sulfamoyl or acetamide groups, leading to different product profiles.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

  • Substitution: : Reagents like halogenating agents (chlorine, bromine) or organolithium compounds under controlled temperatures.

Major Products

  • Oxidative products might include hydroxylated or carboxylated derivatives.

  • Reduction could yield amine or alcohol derivatives.

  • Substitution reactions might lead to modified sulfamoyl or acetamide structures.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound’s multiple functional groups make it an excellent candidate for catalyst design in organic synthesis.

  • Material Science:

Biology and Medicine

  • Drug Development: : Due to its pharmacophore-rich structure, it can serve as a lead compound in drug discovery, particularly for targets involving enzyme inhibition or receptor modulation.

  • Biological Probes: : It can be used in creating probes for studying biological pathways and interactions.

Industry

  • Chemical Sensors: : Its reactivity makes it suitable for developing sensors for detecting specific chemical species.

  • Agricultural Chemicals: : Potential use in creating new agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is largely defined by its ability to interact with specific molecular targets. The compound’s sulfamoyl group can form stable complexes with metals, and the pyrrolidine ring can engage in pi-stacking interactions, making it effective in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(4-methylphenyl)sulfamoyl)phenyl)acetamide: : Similar in structure, lacking the ethoxy and oxopyrrolidine groups.

  • N-(4-(N-(2-chlorophenyl)sulfamoyl)phenyl)acetamide:

  • N-(4-(N-(4-aminophenyl)sulfamoyl)phenyl)acetamide: : An amino variant, providing different biological activity profiles.

Uniqueness

N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide stands out due to the presence of the ethoxyphenyl group and the oxopyrrolidine ring, enhancing its potential for diverse applications and unique interactions in chemical and biological systems.

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Properties

IUPAC Name

N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-3-29-19-8-6-18(7-9-19)24-14-16(12-21(24)26)13-22-30(27,28)20-10-4-17(5-11-20)23-15(2)25/h4-11,16,22H,3,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSBXQRQWXHXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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